N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a phenyl group at position 3 and a 4-oxo substituent. The molecule incorporates a sulfanylacetamide side chain linked to a 4-chlorophenyl group. This structural complexity confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry research, particularly in targeting Toll-like receptors (TLRs) or cyclooxygenase (COX) pathways . Its synthesis typically involves coupling diazonium salts with cyanoacetanilide intermediates under controlled conditions, as seen in analogous pyrimidoindole derivatives .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c25-15-10-12-16(13-11-15)26-20(30)14-32-24-28-21-18-8-4-5-9-19(18)27-22(21)23(31)29(24)17-6-2-1-3-7-17/h1-13,27H,14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHILYYHCPJAHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound’s activity and stability are influenced by substituents on the pyrimidoindole core, the acetamide side chain, and the aryl groups. Below is a detailed comparison with structurally related molecules:
Substituent Effects on the Pyrimidoindole Core
- N-(3-Methoxyphenyl)-2-({3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (): Structural Difference: Replaces the 4-chlorophenyl acetamide group with a 3-methoxyphenyl moiety. Physicochemical Data: Similar molecular weight (~536 g/mol) but distinct melting points and hydrogen-bonding patterns due to methoxy vs. chloro electronic effects .
- 2-({3-Methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide (): Structural Difference: Substitutes the 3-phenyl group with a methyl group and the acetamide’s 4-chlorophenyl with a 4-(trifluoromethoxy)phenyl. Biological Relevance: Such modifications are common in COX-2 inhibitors, suggesting possible anti-inflammatory applications .
Variations in the Acetamide Side Chain
N-Isopentyl-2-({4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl}thio)acetamide ():
- Structural Difference : Replaces the 4-chlorophenyl acetamide with an isopentyl group.
- Impact : The alkyl chain increases hydrophobicity, enhancing membrane permeability but possibly reducing aqueous solubility.
- Biological Data : Demonstrated selective TLR4 antagonism (IC₅₀ = 0.8 µM), highlighting the role of substituents in receptor specificity .
N-(Tert-butyl)-2-({4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl}thio)acetamide ():
Aryl Group Modifications
- 2-{[3-(3-Methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}-N-(4-ethylphenyl)acetamide ():
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis likely follows routes similar to and , achieving yields >80% via diazonium coupling or HATU-mediated amidation .
- Hydrogen Bonding: The 4-oxo group and sulfanylacetamide moiety facilitate intermolecular hydrogen bonds, as observed in crystal structures of related compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) . These interactions enhance crystalline stability.
- Selectivity Trends : Bulky substituents (e.g., tert-butyl) improve TLR4 selectivity, while electron-withdrawing groups (e.g., CF₃O) may favor COX-2 inhibition .
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